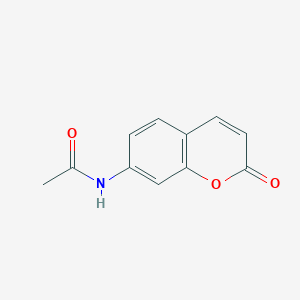

N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

90044-53-4 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

N-(2-oxochromen-7-yl)acetamide |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-4-2-8-3-5-11(14)15-10(8)6-9/h2-6H,1H3,(H,12,13) |

InChI Key |

VOIYDKDZYLRCIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Contextualization Within Benzopyran Chemistry

N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide is fundamentally a derivative of benzopyran. Benzopyran, also known as chromene, is an organic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a pyran ring. algoreducation.com This fusion imparts both chemical stability and significant reactivity, making benzopyrans crucial intermediates in organic synthesis. algoreducation.com There are two isomers of benzopyran, 2H-1-benzopyran and 4H-1-benzopyran, which differ in the location of a double bond within the pyran ring. wikipedia.org

The core of this compound is a coumarin (B35378), which is a 2H-1-benzopyran-2-one. taylorandfrancis.comvaia.com Coumarins are a prominent class of benzopyran derivatives recognized for their widespread presence in nature and their diverse pharmacological properties. algoreducation.comtaylorandfrancis.com The structural simplicity and versatility of the coumarin nucleus make it a privileged scaffold in medicinal chemistry, allowing for strategic modifications at various positions to enhance biological activity and reduce toxicity. researchgate.netnih.gov

Significance of the Acylamino Coumarin Moiety in Chemical Biology

The defining feature of N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide is the acylamino group attached to the 7-position of the coumarin (B35378) ring. The presence of an acylamino group, in this case, an acetamide (B32628), significantly influences the molecule's chemical and biological properties.

The acylamino coumarin moiety is of particular interest in chemical biology for several reasons:

Modulation of Biological Activity: The introduction of an acylamino group can significantly alter the pharmacological profile of the parent coumarin. Research has shown that acylamino-substituted coumarins can exhibit a range of biological activities.

Fluorescent Probes: Coumarin derivatives are well-known for their fluorescent properties. The acylamino group can modulate these properties, making them suitable for use as fluorescent probes and biological stains to monitor enzyme activity and other biological events in living cells. nih.gov

Structural Versatility: The nitrogen atom of the acetamide group provides a site for further chemical modification, allowing for the synthesis of a diverse library of compounds with potentially enhanced or novel biological activities.

Overview of Research Trajectories for Coumarin Acetamide Hybrid Structures

Strategies for Benzopyran Core Construction relevant to N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide

The formation of the benzopyran, or coumarin, ring system is a critical step in the synthesis of the target molecule. The Pechmann condensation stands out as a widely utilized and adaptable method for this purpose.

Pechmann Condensation Approaches and Variations

The Pechmann condensation is a classic method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the key precursor is 7-aminocoumarin (B16596). This is typically achieved by using m-aminophenol as the phenolic starting material.

The reaction of m-aminophenol with ethyl acetoacetate (B1235776) is a common route to produce 7-amino-4-methylcoumarin (B1665955). mdpi.com This reaction can be catalyzed by various acids, including sulfuric acid, trifluoroacetic acid, and Lewis acids like zinc chloride (ZnCl4) and indium(III) chloride (InCl3). nih.govresearchgate.net Researchers have explored the use of solid acid catalysts, such as nano-crystalline sulfated-zirconia, which has shown high efficiency, achieving a 100% conversion of m-aminophenol to 7-amino-4-methylcoumarin in a very short reaction time under solvent-free conditions. wordpress.com Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields. wordpress.com

Variations of the Pechmann condensation allow for the synthesis of a diverse range of substituted coumarins. nih.gov For instance, using different β-ketoesters can introduce various substituents at the 4-position of the coumarin ring. arkat-usa.org While the classic Pechmann reaction often requires harsh conditions, milder alternatives have been developed, particularly for highly activated phenols. wikipedia.org

| Phenol Reactant | β-Ketoester | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Aminophenol | Ethyl acetoacetate | Nano-crystalline sulfated-zirconia | 7-Amino-4-methylcoumarin | ~100% | wordpress.com |

| m-Hydroxyphenol (Resorcinol) | Ethyl acetoacetate | InCl₃ | 7-Hydroxy-4-methylcoumarin | 95% | mdpi.com |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 5,7-Dihydroxy-4-methylcoumarin | 88% | acs.org |

Amide Linkage Formation in this compound Synthesis

Once the 7-aminocoumarin core is established, the final step is the formation of the amide bond to yield this compound. This can be accomplished through several reliable methods.

Acylation of Aminocoumarin Derivatives

Direct acylation of the amino group of a 7-aminocoumarin derivative is a straightforward approach. This typically involves reacting the aminocoumarin with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. This method is a common and effective way to introduce the acetamide functionality. researchgate.netacs.org

Another approach involves the Smiles rearrangement. acs.orgnih.gov In this multi-step process, a 7-hydroxycoumarin is first O-alkylated with an α-bromoacetamide. Subsequent treatment with a base induces an O → N Smiles rearrangement followed by hydrolysis to yield the N-substituted 7-aminocoumarin. acs.orgnih.gov

Coupling Reactions involving Carboxylic Acids and Amines

Modern organic synthesis offers a variety of coupling reagents that facilitate the formation of amide bonds between carboxylic acids and amines under mild conditions. These methods are particularly useful when dealing with more complex or sensitive substrates.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to activate carboxylic acids for reaction with amines. peptide.comwikipedia.orgcreative-proteomics.comthermofisher.com The reaction proceeds through an O-acylisourea intermediate. wikipedia.orgresearchgate.net To improve efficiency and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comnih.govbachem.com The DCC/HOBt system is a reliable method for coupling carboxylic acids with aminocoumarins to form the desired amide. nih.govgoogle.com

| Coupling Reagent | Additive | Key Features | Reference |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-hydroxybenzotriazole) | Reduces racemization; byproduct (DCU) is poorly soluble. | peptide.comwikipedia.orgnih.gov |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, Sulfo-NHS | Water-soluble reagent and byproduct, facilitating workup. | peptide.comthermofisher.comnih.gov |

Carboxylic acids can be converted to their more reactive acyl chloride derivatives using thionyl chloride (SOCl₂). rsc.orgrsc.orgyoutube.comlibretexts.org The resulting acyl chloride can then be reacted with an aminocoumarin to form the amide bond. This is a classic and effective two-step process, although it can also be performed as a one-pot synthesis where the carboxylic acid is activated in situ with thionyl chloride in the presence of the amine. rsc.orgresearchgate.net This method is advantageous as the byproducts of the activation step (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. youtube.com

Stereoselective Synthetic Approaches for this compound Related Glycosides

The conjugation of coumarins with carbohydrate moieties can enhance properties such as solubility and bioavailability, making the stereoselective synthesis of coumarin glycosides a topic of considerable interest. researchgate.net While direct glycosylation of this compound is one route, a more common strategy involves the glycosylation of the precursor 7-hydroxycoumarin, followed by conversion of the hydroxyl group to an acetamido group.

Key stereoselective approaches include chemical and enzymatic methods to control the configuration at the anomeric center, leading predominantly to either α- or β-glycosides.

Chemical Glycosylation:

Chemical methods often employ a glycosyl donor and a coumarin acceptor under the influence of a promoter. The choice of reactants, promoter, and reaction conditions dictates the stereochemical outcome.

Koenigs-Knorr and Related Methods: A widely used approach involves the reaction of a glycosyl halide (e.g., acetobromo-α-D-glucose) with a hydroxycoumarin derivative. scispace.com For instance, the condensation of a tetrabutylammonium (B224687) salt of 7-hydroxy-4-methylcoumarin with a glycosyl chloride of a neuraminic acid derivative in dry acetonitrile (B52724) at room temperature has been shown to produce the α-glycoside with high yield and purity. nih.gov In contrast, using the free coumarin with the chloro sugar in refluxing toluene (B28343) with cadmium carbonate resulted in the formation of a glycal instead of the desired glycoside. nih.gov

Imidate Donors: Glycosyl trichloroacetimidate (B1259523) (TCA) donors activated by Lewis acids like boron trifluoride etherate (BF₃·Et₂O) provide a powerful method for O-glycosylation. rsc.org Studies on the reaction of 4-methylumbelliferone (B1674119) with various D-glucopyranosyl imidate donors have been conducted to optimize conditions for accessing coumarin glycosides. rsc.org The diastereoselectivity of these reactions can be influenced by factors such as the protecting groups on the sugar and the specific coumarin acceptor used. rsc.org

Table 1: Chemical Synthesis of Coumarin Glycosides

| Coumarin Acceptor | Glycosyl Donor | Promoter/Conditions | Product Configuration | Yield | Reference |

|---|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin tetrabutylammonium salt | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-β-D-glycero-D-galacto-2-nonulopyranosonate glycosyl chloride | Dry acetonitrile, room temp. | α-Glycoside | High | nih.gov |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin (B1147971) | D-glucopyranosyl imidate donors | BF₃·Et₂O, DCM, -20 °C to 0 °C | Not specified | 64-76% | rsc.org |

Enzymatic Glycosylation:

Biocatalytic methods offer high stereoselectivity under mild reaction conditions. Glycoside hydrolases (GHs), particularly engineered mutants (glycosynthases), can catalyze the formation of glycosidic bonds.

S-Glycosides: An innovative approach utilizes engineered glycoside hydrolases for the one-pot synthesis of coumarin S-glycosides. nih.gov This method involves reacting 7-mercapto-4-methyl-coumarin with various p-nitrophenyl-D-glycopyranosides as sugar donors. The enzymatic approach ensures high efficiency and selectivity, leading to the formation of thio-derivatives with potential applications in bio-imaging. nih.gov

C-Glycosides: The synthesis of coumarin C-glycosides, which are metabolically stable analogs of O-glycosides, has also been explored. researchgate.net Visible-light-promoted desulfurative methods using glycosyl thiols provide a route to these compounds under mild conditions. researchgate.net

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile platform for chemical modification. Derivatization can be targeted at the benzopyran ring system or the acylamino moiety to tune the molecule's properties or to construct complex hybrid molecules.

Modifications to the core coumarin ring structure are crucial for altering the electronic and steric properties of the molecule.

Substitution at C3 and C4: The Pechmann condensation, a classic method for coumarin synthesis, allows for the introduction of substituents at C4 by selecting the appropriate β-ketoester (e.g., ethyl acetoacetate to introduce a 4-methyl group). slideshare.net Further modifications at the C3 position are also common. For example, bromination of a 3-methyl group using N-bromosuccinimide (NBS) creates a reactive handle for further functionalization. nih.gov

Substitution at C6 and C8: Electrophilic substitution reactions such as nitration can introduce functional groups onto the benzene (B151609) portion of the coumarin ring. For instance, nitration of 7-ethyl-4-methylcoumarin with nitric and sulfuric acid can yield both 6-nitro and 8-nitro derivatives. researchgate.net Halogenation is another common modification; for example, 6,8-difluoro-7-hydroxy-4-methylcoumarin is a readily available starting material for synthesizing fluorinated derivatives. rsc.org

Substitution at C7: While the parent compound has an acetamido group at C7, this position can be modified with other functionalities. Etherification of the precursor 7-hydroxycoumarin with moieties like 2-bromoethylbenzene is a common strategy to introduce bulky groups that can interact with biological targets. nih.gov

Table 2: Examples of Modifications at the Benzopyran Ring System

| Position(s) | Modification | Reagents/Method | Starting Material | Reference |

|---|---|---|---|---|

| C4 | Methylation | Ethyl acetoacetate | Resorcinol | slideshare.net |

| C3 | Bromomethylation | N-Bromosuccinimide, Benzoyl peroxide | 3-Methyl-7-(2-phenylethoxy)-2H-1-benzopyran-2-one | nih.gov |

| C6, C8 | Nitration | HNO₃, H₂SO₄ | 7-Ethyl-4-methylcoumarin | researchgate.net |

| C7 | Etherification | 2-Bromoethylbenzene, NaH | 7-Hydroxy-3-methyl-2H-1-benzopyran-2-one | nih.gov |

The N-acetyl group at the 7-position provides multiple opportunities for derivatization, either by substitution on the nitrogen atom or by replacing the entire acetyl group.

N-Substitution: The nitrogen atom of the 7-amino group can be functionalized to create N-alkyl or N-aryl derivatives. A versatile, transition-metal-free method involves the O-alkylation of a 7-hydroxycoumarin with an α-bromoacetamide, followed by a tandem O→N Smiles rearrangement and hydrolysis to yield N-substituted 7-aminocoumarins. acs.orgnih.gov Another approach involves direct substitution on the nitrogen of the acetamido group, such as the reaction with benzenesulfonyl chloride to form N-(benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide. evitachem.com

Modification of the Acyl Group: The acetyl group can be replaced with more complex moieties. A common synthetic route starts with 7-amino-4-methylcoumarin, which is first reacted with chloroacetyl chloride to form 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. This intermediate serves as an anchor for nucleophilic substitution. For example, reacting it with substituted 1,3,4-oxadiazole-2-thiols yields derivatives where the acetyl group is replaced by a (5-substituted-1,3,4-oxadiazol-2-ylthio)acetamide group. researchgate.net

Table 3: Examples of Substitutions on the Acylamino Moiety

| Type of Substitution | Reagents/Method | Resulting Moiety | Reference |

|---|---|---|---|

| N-Alkylation/Arylation | 1. α-bromoacetamide, Cs₂CO₃2. Cs₂CO₃, 70 °C (Smiles Rearrangement) | N-alkyl/aryl amino | acs.orgnih.gov |

| N-Sulfonylation | Benzenesulfonyl chloride, triethylamine | N-Benzenesulfonyl acetamido | evitachem.com |

| Acyl Group Replacement | 1. Chloroacetyl chloride2. Substituted 1,3,4-oxadiazole-2-thiol, NaOH | 2-(5-Substituted-1,3,4-oxadiazol-2-ylthio)acetamido | researchgate.net |

Hybrid molecules that combine the coumarin scaffold with other pharmacologically important heterocyclic rings, such as thiazolidinone, are of great interest. nih.govnih.gov Thiazolidinones are known for a wide range of biological activities, and their fusion with coumarins can lead to compounds with synergistic or novel properties. nih.govpensoft.net

The general synthetic strategy often involves a multi-step sequence starting from a substituted 7-hydroxy- or 7-aminocoumarin.

Hybrids from 7-Hydroxycoumarin: A common pathway begins with the esterification of 7-hydroxy-4-methylcoumarin, followed by hydrazinolysis to produce a hydrazide intermediate. nih.gov This hydrazide is then reacted with various aromatic aldehydes to form Schiff bases (hydrazones). Cyclization of these hydrazones with thioglycolic acid in the presence of a catalyst like anhydrous ZnCl₂ affords the final N-substituted thiazolidinone-coumarin hybrids. nih.govnih.govdoaj.org

Hybrids from 7-Aminocoumarin: Alternatively, 7-amino-4-methylcoumarin can be used as the starting material. Reaction with a substituted phenyl isothiocyanate yields a thiourea (B124793) derivative. pensoft.net Subsequent cyclization with ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) leads to the formation of thiazolidinone-coumarin conjugates. pensoft.net This approach directly links the thiazolidinone ring to the 7-amino group of the coumarin.

Table 4: Synthetic Schemes for Thiazolidinone-Coumarin Hybrids

| Starting Material | Key Intermediates | Cyclization Step | Final Hybrid Structure | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Hydrazide, Schiff base (hydrazone) | Hydrazone + Thioglycolic acid / ZnCl₂ | Thiazolidinone linked to coumarin via an acetamide bridge | nih.govdoaj.org |

| 7-Amino-4-methylcoumarin | Thiourea derivative | Thiourea + Ethyl bromoacetate / NaOAc | Thiazolidinone linked to the 7-amino group of coumarin | pensoft.net |

Influence of Substituent Patterns on Biological Activities of Benzopyran-Acetamides

The position of substituents on the coumarin ring plays a pivotal role in dictating the biological activities of these compounds. nih.gov Research has consistently shown that substitutions at positions 3, 4, 6, and 7 of the coumarin nucleus are particularly influential. nih.govresearchgate.net

For instance, in the context of anti-inflammatory activity, the presence of an aromatic group directly attached to the 3-position of the coumarin nucleus has been shown to be a key structural feature. nih.gov In studies on coumarin-based selective estrogen receptor modulators (SERMs), 7-methoxycoumarin-4-acetamide derivatives demonstrated greater in vitro cytotoxic effects against MCF-7 breast cancer cells compared to their 6-methoxy positional isomers. mdpi.com Specifically, compound IIIb (a 7-methoxy derivative) showed a significantly lower IC50 value (0.32 µM) than its 6-methoxy counterpart IIIa (1.82 µM), indicating higher potency. mdpi.com

Furthermore, the substitution at the C-7 position of the coumarin scaffold is considered a promising strategy for developing potent antitumor agents. nih.govnih.gov The length and nature of the linker at this position can also influence anticancer activity, with longer linkers containing aromatic amino acids showing enhanced potency in some cases. nih.gov In the realm of anti-HIV agents, the presence of a bromine atom at the C-6 position of the coumarin was found to be essential for activity, while a chlorine atom at the same position led to a significant decrease in activity. nih.gov

The following table summarizes the positional effects of substituents on the biological activities of various coumarin derivatives.

| Position of Substitution | Biological Activity Influenced | Observation | Reference |

| C-3 | Anti-inflammatory | Direct attachment of an aromatic group enhances activity. | nih.gov |

| C-4 | Cytotoxicity (Anticancer) | 7-Methoxycoumarin-4-acetamide derivatives are more potent than 6-methoxy isomers against MCF-7 cells. | mdpi.com |

| C-6 | Anti-HIV | A bromine substituent is essential for activity. | nih.gov |

| C-7 | Antitumor | Substitution at this position is a key feature for potent activity. | nih.govnih.gov |

| C-7 | Cannabinoid Receptor Agonism | Long, lipophilic alkyl chains are crucial for activity. | universiteitleiden.nl |

The acetamide side chain is a critical pharmacophore that significantly modulates the biological activity of coumarin derivatives. researchgate.netuniversiteitleiden.nlmdpi.comresearchgate.netmdpi.com Its presence and modification can dramatically affect the molecule's interaction with biological targets.

In a study on aryl acetamide triazolopyridazines as anti-cryptosporidial agents, acetamide derivatives showed improved potency over their urea (B33335) counterparts. nih.gov The nature of the substituents on the acetamide's aryl group also played a crucial role, with a preference for electron-withdrawing groups. nih.gov For example, a 4-chloro substitution on the aryl ring of the tail group resulted in a roughly 25-fold increase in potency compared to the unsubstituted analog. nih.gov

Furthermore, research on (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor demonstrated that modifications to the acetamide portion of the molecule were key to enhancing potency and improving pharmacokinetic properties. nih.govresearchgate.net Similarly, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, replacing an amide linkage with a carbamate (B1207046) moiety in the side chain led to a four-fold improvement in chemical stability. researchgate.net

The table below illustrates the impact of modifications to the acetamide side chain on biological activity.

| Compound Series | Modification to Acetamide Side Chain | Effect on Biological Activity | Reference |

| Aryl Acetamide Triazolopyridazines | Replacement of urea with acetamide | Improved anti-cryptosporidial potency | nih.gov |

| Aryl Acetamide Triazolopyridazines | Addition of electron-withdrawing groups to aryl ring | Increased anti-cryptosporidial potency | nih.gov |

| (1H-pyrazol-4-yl)acetamides | Various substitutions | Enhanced P2X7 receptor antagonist potency and favorable pharmacokinetics | nih.govresearchgate.net |

| NAAA Inhibitors | Replacement of amide with carbamate | Improved chemical stability | researchgate.net |

Rational Design of this compound Derivatives for Enhanced Efficacy

The rational design of novel this compound derivatives is a key strategy for developing compounds with improved therapeutic efficacy. universiteitleiden.nlresearchgate.netresearchgate.net This approach leverages an understanding of SAR to make targeted modifications to the molecule.

For instance, in the development of cannabinoid receptor agonists, SAR studies revealed that long lipophilic alkyl chains at position 7 of the coumarin ring were crucial for activity. universiteitleiden.nl This knowledge guided the synthesis of derivatives with branched alkyl chains at this position, which further increased activity. universiteitleiden.nl Computational docking studies have also been instrumental in understanding the substitution-dependent binding behavior of these compounds, aiding in the design of more potent and selective ligands. universiteitleiden.nl

In another example, the design of (1H-pyrazol-4-yl)acetamide antagonists for the P2X7 receptor involved extensive SAR studies that led to the identification of a compound with enhanced potency and favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net This was achieved through systematic modifications of the pyrazole (B372694) and acetamide components of the molecule. researchgate.net

The following table presents examples of rational design strategies and their outcomes.

| Target | Rational Design Strategy | Resulting Enhancement | Reference |

| Cannabinoid Receptors | Introduction of branched alkyl chains at C-7 of the coumarin nucleus | Increased agonist activity | universiteitleiden.nl |

| P2X7 Receptor | Systematic modification of the pyrazole and acetamide moieties | Enhanced antagonist potency and improved pharmacokinetic profile | nih.govresearchgate.net |

Comparative SAR Analysis of Related Coumarin-Amide Structures

A comparative analysis of the SAR of different coumarin-amide structures provides valuable insights into the broader principles governing their biological activities. universiteitleiden.nlresearchgate.netmdpi.com By comparing different amide-containing side chains and their points of attachment to the coumarin nucleus, researchers can identify key structural motifs responsible for specific pharmacological effects.

For example, a comparison of coumarin-3-carbohydrazides and coumarin-amide hybrids in anti-HIV research revealed that the nature of the substituent on the coumarin ring and the type of linker are critical for activity. nih.gov In one study, hybrids with bromo- or chloro-substituents on the coumarin ring and a hydroxyl group on a salicyl moiety showed the highest HIV-1 integrase inhibiting activity. nih.gov

In the context of antifungal agents, SAR studies of various coumarin derivatives demonstrated that O-substitutions are essential for activity. mdpi.com Furthermore, the presence of a short aliphatic chain and/or electron-withdrawing groups like nitro or acetate was found to favor antifungal activity. mdpi.com This was corroborated by computational studies which showed that more active compounds had a greater interaction with an electronegative probe, indicating the importance of electron-withdrawing features. mdpi.com

The table below provides a comparative SAR analysis of different coumarin-amide structures.

| Coumarin-Amide Series | Key SAR Findings | Biological Activity | Reference |

| Coumarin-3-carbohydrazides | Bromo/chloro substitution on coumarin and OH on salicyl moiety are favorable. | HIV-1 Integrase Inhibition | nih.gov |

| Various Coumarin Derivatives | O-substitutions and electron-withdrawing groups are crucial. | Antifungal | mdpi.com |

| 3-Benzylcoumarins | Long, lipophilic alkyl chains at C-7 are essential. | Cannabinoid Receptor Agonism | universiteitleiden.nl |

Mechanistic Investigations and Biological Target Elucidation for N 2 Oxo 2h 1 Benzopyran 7 Yl Acetamide

Identification of Putative Biological Targets

The identification of biological targets for N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide primarily relies on studies of the broader coumarin (B35378) class of compounds and its various derivatives. The 7-position of the coumarin ring is a frequent site for substitutions that modulate biological activity.

Enzyme Inhibition Studies

The coumarin scaffold is a well-established pharmacophore known to interact with a variety of enzymes. While specific inhibitory data for this compound is limited, research on related compounds provides insights into its putative enzyme targets.

DNA Gyrase: The coumarin class of antibiotics are known to target the bacterial enzyme DNA gyrase. nih.gov These compounds typically bind to the B subunit of the enzyme, inhibiting its essential ATPase activity and thereby blocking DNA supercoiling. nih.govnih.gov This interaction is competitive with ATP, though the mechanism may involve the stabilization of an enzyme conformation that has a low affinity for ATP. nih.gov While aminocoumarins like novobiocin (B609625) are well-characterized inhibitors, the potential for this compound to act on this target is inferred from its core structure.

Aromatase: Aromatase (CYP19) is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.gov Studies on various coumarin derivatives have demonstrated their potential as aromatase inhibitors. nih.govnih.gov For instance, amide-containing coumarins have shown inhibitory activity. nih.gov Specifically, substitutions at the 7-position of the coumarin ring have been found to yield potent aromatase inhibitors. nih.gov One study identified N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide as an inhibitor with an IC50 value of 4.5 µM, comparable to the first-generation inhibitor aminoglutethimide. nih.gov This suggests that the 7-amido substitution in this compound could be favorable for aromatase inhibition.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme involved in inflammatory processes and a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While many acetamide (B32628) derivatives have been explored as COX-2 inhibitors, and coumarin-based hybrids have been designed for this purpose, specific data on the inhibitory activity of this compound against COX-2 is not prominently available in the current literature. nih.govsysrevpharm.org The development of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govmdpi.com

Thrombin: Thrombin is a crucial serine protease in the blood coagulation cascade, making it a prime target for anticoagulant therapies. nih.gov While various peptidomimetic acetamides and other coumarin derivatives have been developed as thrombin inhibitors, direct evidence of this compound inhibiting thrombin has not been specifically reported. nih.govnih.gov

Other Enzymes: Coumarins substituted at the 6- and 7-positions have been identified as inhibitors of tumor-associated carbonic anhydrase IX, acting as suicide inhibitors that are hydrolyzed within the enzyme's active site. nih.gov There is no specific information available regarding the inhibition of Epidermal Growth Factor Receptor (EGFR) or Polyketide Synthase 13 (PKS13) by this compound.

Table 1: Summary of Putative Enzyme Targets for Coumarin Derivatives

| Enzyme Target | Class of Active Compounds | Observed Activity/Mechanism | Relevance to this compound |

|---|---|---|---|

| DNA Gyrase | Aminocoumarin Antibiotics | Inhibition of ATPase activity of GyrB subunit. nih.gov | Core scaffold is present; specific activity is undetermined. |

| Aromatase | 7-Substituted Coumarins | Competitive inhibition; IC50 in the low micromolar range for some derivatives. nih.govnih.gov | 7-amido substitution suggests potential for activity. |

| Carbonic Anhydrase IX | 6- and 7-Substituted Coumarins | Suicide inhibition via hydrolysis in the active site. nih.gov | 7-substitution indicates potential as a target. |

| COX-2 | Various Coumarin Hybrids | Inhibition of prostaglandin (B15479496) synthesis. sysrevpharm.org | General class activity; specific data is lacking. |

Receptor Binding Profiling

The coumarin nucleus is also a versatile scaffold for designing ligands that bind to various receptors.

Serotonin (B10506) Receptors (5-HT1A): Derivatives of 7-hydroxycoumarin linked to a piperazine (B1678402) moiety have been synthesized and evaluated as ligands for serotonin receptors, particularly as 5-HT1A antagonists. nih.gov This highlights the importance of the 7-position in mediating interactions with G-protein coupled receptors. However, the binding profile of the specific acetamido derivative has not been detailed.

Estrogen Receptors (ER): The 3-phenylcoumarin (B1362560) scaffold can mimic steroid hormones and bind to the estrogen receptor (ER). mdpi.com Studies have shown that a 7-hydroxycoumarin core is an excellent starting point for designing ERα binders, suggesting that the 7-position is critical for this interaction. mdpi.com

General Receptor Binding: Early studies using radiolabelled coumarin on human monocytes indicated binding characterized by high capacity but low affinity. nih.gov This was hypothesized to involve interactions with ubiquitous intracellular receptor proteins that recognize aromatic hydrocarbons, potentially leading to enzyme induction. nih.gov

Molecular Mechanisms of Action

Understanding the molecular interactions between a ligand and its biological target is crucial for rational drug design and for explaining its selectivity.

Ligand-Protein Interaction Analysis

Detailed interaction analyses for this compound are not available. However, studies of related coumarin inhibitors provide models for potential binding modes.

DNA Gyrase Interaction: X-ray crystallography of the N-terminal fragment of the E. coli DNA gyrase B protein complexed with the coumarin antibiotic novobiocin has revealed the specific binding site. nih.gov Although chemically dissimilar to other inhibitors, the binding is competitive due to an overlap in binding sites, providing a well-characterized surface for designing new ligands. nih.gov

Aromatase Interaction: The inhibitory activity of coumarin derivatives against aromatase is affected by the structure of substituents, which is thought to alter the compound's orientation within the enzyme's active site. nih.gov For 3-phenylcoumarin derivatives binding to the estrogen receptor, a phenolic hydroxyl group is a key functional group for interaction. mdpi.com

Understanding Selectivity Profiles based on Molecular Interactions

The selectivity of coumarin derivatives for specific enzyme isoforms or receptor subtypes is dictated by subtle differences in their active sites and the nature of the substituents on the coumarin core.

COX-1 vs. COX-2 Selectivity: The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. mdpi.com The structural basis for selectivity often involves a specific substituent on the inhibitor molecule that can fit into a side pocket present in the COX-2 active site but absent in COX-1.

Carbonic Anhydrase Selectivity: 6- and 7-substituted coumarins have shown effective inhibition of the tumor-associated isoforms CA IX and XII, while being poor inhibitors of the more common "house-keeping" isoforms hCA I and II. nih.gov This selectivity is critical for reducing the side effects associated with non-selective sulfonamide CA inhibitors. nih.gov

Development of this compound as Chemical Probes for Target Validation

7-Hydroxycoumarin and its derivatives are renowned for their fluorescent properties and are widely used in the development of chemical probes.

Fluorescent Probes: The 7-hydroxycoumarin scaffold is a common component of fluorescent "turn-on" probes for detecting analytes and biological molecules. For example, 7-azidomethoxy-coumarins have been developed as profluorophores for the detection of nucleic acids. nih.gov The reduction of the azido (B1232118) group leads to a significant increase in fluorescence, enabling signal amplification. nih.gov Similarly, coumarin-based probes have been designed for sensing pH and detecting metal ions. rsc.orgresearchgate.net

Substrate Probes: 7-Alkoxycoumarin derivatives are used as substrate probes to monitor the activity and functional differences of enzymes like mammalian cytochromes P450. nih.gov The metabolism of these probes by the enzyme results in the formation of highly fluorescent 7-hydroxycoumarin, providing a measurable signal of enzyme activity.

While the 7-substituted coumarin framework is clearly valuable for creating chemical probes, there are no specific reports detailing the development or use of this compound for this purpose. Its inherent fluorescence, derived from the 7-aminocoumarin (B16596) precursor, suggests it could potentially be adapted for such applications.

Advanced Computational and Theoretical Studies of N 2 Oxo 2h 1 Benzopyran 7 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is instrumental in understanding the structural basis of molecular recognition and is widely applied in drug discovery to screen for potential therapeutic agents.

Molecular docking simulations are employed to estimate the binding affinity between a ligand, such as N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide, and a biological target. This affinity is often quantified as the free energy of binding (ΔG), where a more negative value indicates a stronger and more stable interaction. researchgate.net For instance, in studies of related acetamide (B32628) compounds, binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method have been used to identify promising candidates. researchgate.netsemanticscholar.org These calculations allow for the comparison of binding affinities against known reference drugs, providing a benchmark for the potential efficacy of the new compounds. semanticscholar.org

The simulations also reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. nih.govresearchgate.net Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of derivatives with improved potency and selectivity. Studies on similar scaffolds have shown that even small modifications to the ligand's structure can significantly alter its binding mode and affinity. For example, research on pyrazolopyrimidine acetamides binding to the translocator protein (TSPO) demonstrated that the introduction of different N-alkyl substituents directly impacts the binding affinity, with Ki values ranging from picomolar to nanomolar concentrations. mdpi.com

Table 1: Example of Binding Affinities for a Series of Acetamide Derivatives Targeting the Translocator Protein (TSPO)

This table illustrates how structural modifications can influence binding affinity, as determined by computational and in vitro assays. Data adapted from studies on similar acetamide-containing scaffolds.

| Compound ID | N-Substituent Group | Binding Affinity (Ki, nM) |

| GMA 7 | N-Methyl, N-ethyl | 17.10 |

| GMA 9 | N-ethyl, N-isopropyl | 13.27 |

| GMA 10 | N,N-dipropyl | 0.18 |

| GMA 12 | N,N-di(2-methoxyethyl) | 25.37 |

| GMA 13 | N,N-dipropargyl | 0.90 |

| DPA-714 (Reference) | - | 3.66 |

Source: Adapted from research on pyrazolopyrimidine acetamide derivatives. mdpi.com

Computational screening, particularly high-throughput virtual screening (HTVS), allows for the rapid evaluation of vast libraries containing thousands or even millions of compounds. nih.gov This process involves docking each compound from a library, such as the ChemBridge database, into the active site of a target protein. nih.gov The compounds are then ranked based on their predicted binding affinity (docking score), and the top candidates are selected for further investigation. nih.gov

This approach enables the efficient exploration of the chemical space around the core this compound scaffold. By creating a virtual library of derivatives with various substituents at different positions, researchers can predict which modifications are most likely to enhance binding affinity and selectivity. mdpi.com For example, a screening campaign against the EGFR and HER2 kinases identified a lead compound from a library of 0.75 million molecules, which was later confirmed through in vitro assays to have potent inhibitory activity. nih.gov This demonstrates the power of computational screening to prioritize synthetic efforts and accelerate the discovery of novel, active compounds. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is frequently used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like Mulliken atomic charges. nrel.govnih.gov For novel compounds or those for which single crystals cannot be obtained for X-ray diffraction, DFT provides a reliable way to predict their three-dimensional structure. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests a more polarizable molecule that is more likely to be chemically reactive. researchgate.net These parameters are calculated using DFT methods to provide insight into the electronic behavior of the compound. nih.govnih.gov

Table 2: Example of Frontier Molecular Orbital Energies

This table presents hypothetical quantum chemical parameters for a molecule, calculated using DFT, to illustrate the concept of HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Source: Based on principles described in quantum chemical studies. researchgate.netnih.gov

Conformational Analysis of this compound and Derivatives

For a molecule like this compound, there are several rotatable bonds, particularly within the acetamide side chain. The orientation of the acetamide group relative to the coumarin (B35378) ring system can significantly influence its interaction with target proteins. Computational methods, often using force fields like MMFF94s, are used to generate a multitude of possible low-energy conformers for a given molecule. nrel.gov

Experimental techniques such as X-ray crystallography provide definitive information about the solid-state conformation of a molecule. For example, the crystal structure of a related compound, 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, revealed specific details about its three-dimensional arrangement, including the planarity of the coumarin ring system and the intermolecular hydrogen bonds that form crystal lattices. nih.gov Such studies can also reveal dynamic features, like the rotational disorder of a substituent group, where a group occupies multiple orientations within the crystal structure. nih.gov This experimental data is invaluable for validating and refining computational models of molecular conformation. nih.gov

Table 3: Example of Single-Crystal X-ray Diffraction Data

This table shows crystallographic data for 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, a structurally similar compound, illustrating the type of precise structural information obtained from such analyses.

| Parameter | Value |

| Chemical Formula | C₁₂H₈F₃NO₃ |

| Crystal System | Triclinic |

| a (Å) | 8.4897 |

| b (Å) | 8.5777 |

| c (Å) | 9.3677 |

| α (°) | 89.36 |

| β (°) | 68.27 |

| γ (°) | 65.12 |

| Volume (ų) | 566.3 |

Source: Data from the crystallographic study of 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. nih.gov

X-ray Crystallographic Data Analysis of this compound Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Aminocoumarin Derivative 1 | Orthorhombic | Iba2 | researchgate.net |

| Aminocoumarin Derivative 2 | Monoclinic | P21/c | researchgate.net |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The pharmacological activity and structural conformation of coumarin derivatives are significantly governed by a network of intermolecular and intramolecular forces.

Hydrogen Bonding: Intramolecular hydrogen bonds are critical in defining the conformational preferences of these molecules. In certain 4-aminocoumarin (B1268506) derivatives, the formation of strong intramolecular hydrogen bonds leads to a more rigid and stable crown-in conformation. mdpi.comnih.gov The presence of hydroxyl groups, particularly at the C-7 position as seen in related structures, can act as hydrogen bond donors, facilitating interactions with biological targets. nih.gov The carbonyl group of the coumarin core is a primary hydrogen bond-accepting site. academie-sciences.fr The acetamido group at the C-7 position of the title compound, this compound, contains both a hydrogen bond donor (N-H) and an acceptor (C=O), suggesting its potential to engage in these crucial interactions.

Pi-Pi Stacking: Pi-pi (π-π) stacking is another significant non-covalent interaction that influences the crystal packing and biological activity of aromatic systems like coumarins. mdpi.com Hirshfeld surface analysis of aminocoumarin derivatives has quantified the contribution of π-π stacking, which accounted for up to 8.7% of the total Hirshfeld surface area in one case. researchgate.net These interactions, often observed as weak, offset stacking between the coumarin rings of adjacent molecules, play a role in the stabilization of the crystal lattice. researchgate.net The fusion of a benzene (B151609) ring to an α-pyrone ring in the coumarin scaffold provides an extended π-system conducive to such interactions, which can be crucial for binding within the active sites of proteins or for the self-assembly of molecules. tandfonline.comnih.gov

Future Directions and Research Perspectives for N 2 Oxo 2h 1 Benzopyran 7 Yl Acetamide

Exploration of Novel Synthetic Pathways

The synthesis of N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide and its derivatives is pivotal for enabling extensive structure-activity relationship (SAR) studies. While classical methods for coumarin (B35378) synthesis, such as the Pechmann and Knoevenagel condensations, provide foundational routes, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

A promising avenue for the synthesis of 7-aminocoumarins, the precursors to this compound, involves the Smiles rearrangement . A recently developed method allows for the synthesis of N-substituted 7-aminocoumarins from readily available 7-hydroxycoumarins. nih.govnih.gov This transition-metal-free process involves the alkylation of a 7-hydroxycoumarin with an α-bromoacetamide, followed by a tandem O→N Smiles rearrangement and amide hydrolysis. nih.govnih.gov This approach is operationally simple and offers a high degree of flexibility for introducing diverse substituents. nih.govnih.gov

Furthermore, advancements in established condensation reactions are paving the way for more environmentally friendly and efficient syntheses. The Knoevenagel condensation , a key C=C bond-forming reaction, is widely used for synthesizing coumarins from salicylaldehydes and active methylene (B1212753) compounds. researchgate.netresearchgate.netjcchems.com Modern iterations of this reaction employ microwave irradiation or solvent-free conditions, significantly reducing reaction times and improving yields. researchgate.netnih.gov

The Pechmann condensation , which synthesizes coumarins from phenols and β-keto esters under acidic conditions, is another area ripe for innovation. nih.govchemrxiv.orgnih.gov Green chemistry approaches, such as using solid acid catalysts or mechanochemical synthesis via ball milling, offer advantages like high yields, ambient reaction temperatures, and the avoidance of hazardous solvents. researchgate.net

Future synthetic explorations should aim to expand the library of this compound analogs by leveraging these modern synthetic techniques. The development of one-pot procedures and the use of continuous-flow microreactors could further streamline the synthesis, enabling rapid generation of derivatives for biological screening. frontiersin.org

Table 1: Comparison of Synthetic Methods for Coumarin Derivatives

| Method | Description | Advantages | Potential for this compound Synthesis |

| Smiles Rearrangement | Synthesis of 7-aminocoumarins from 7-hydroxycoumarins via an acetamide-linked intermediate. nih.govnih.gov | Mild, transition-metal-free, high functional group tolerance. nih.govnih.gov | Highly relevant for direct synthesis or derivatization at the acetamido nitrogen. |

| Knoevenagel Condensation | Condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound. researchgate.netresearchgate.net | Versatile, with modern variations using microwave or solvent-free conditions for improved efficiency. researchgate.netnih.gov | Applicable for creating the core coumarin scaffold with subsequent functionalization. |

| Pechmann Condensation | Acid-catalyzed reaction of a phenol (B47542) with a β-keto ester. nih.govchemrxiv.org | Good yields, applicable to a range of phenols. Green chemistry variations are available. researchgate.net | Useful for synthesizing the 7-hydroxycoumarin precursor. |

Development of Advanced Computational Models

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and biological activities of molecules like this compound. Future research should focus on the development and application of advanced computational models to guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this regard. 2D and 3D-QSAR models can be developed for a series of coumarin derivatives to correlate their structural features with their biological activities, such as antioxidant or anticancer effects. nih.govjcchems.comnih.gov These models can identify key molecular descriptors, such as dipole moment, lipophilicity, and the number of hydrogen bond donors, that are crucial for activity. jcchems.comnih.gov For instance, a QSAR study on coumarin derivatives as anticancer agents revealed that inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.govjcchems.com

Molecular docking is another indispensable computational technique that predicts the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.netnih.gov For this compound, docking studies could be employed to screen virtual libraries of its derivatives against various biological targets, such as enzymes or receptors implicated in disease. researchgate.netnih.gov This approach can help prioritize compounds for synthesis and biological testing. Docking studies on other coumarin derivatives have successfully identified potential inhibitors for targets like topoisomerase I and VEGFR-2. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time, assessing the stability of the complex. nih.gov For promising hits identified through molecular docking, MD simulations can validate the binding mode and provide insights into the conformational changes that occur upon binding. nih.gov

The integration of these computational methods with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be crucial for designing derivatives of this compound with improved drug-like properties. nih.govbiorxiv.org

Table 2: Application of Computational Models in Coumarin Research

| Computational Method | Application | Relevance for this compound |

| QSAR | Predicts biological activity based on molecular structure. jcchems.comnih.gov | To guide the design of derivatives with enhanced activity by identifying key structural features. |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a protein target. researchgate.netnih.gov | To identify potential biological targets and screen for potent analogs virtually. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. nih.gov | To validate docking results and understand the dynamic nature of the binding interaction. |

| In Silico ADMET | Predicts the pharmacokinetic and toxicological properties of a molecule. nih.govbiorxiv.org | To design derivatives with favorable drug-like profiles early in the discovery process. |

Integration of Multi-Omics Data for Target Discovery

Identifying the precise molecular targets of a bioactive compound is a critical yet challenging step in drug discovery. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate the mechanism of action of this compound and discover novel biological targets.

An integrated -omic approach can reveal the global effects of a compound on a biological system. For example, treating cells or model organisms with this compound and subsequently analyzing changes in the metabolome and proteome can provide a comprehensive picture of the perturbed biological pathways. nih.gov A study on the effects of coumarin on Arabidopsis thaliana using a metabolomic and proteomic approach revealed alterations in amino acid and sugar metabolism, as well as a downregulation of ROS-detoxifying proteins, suggesting the induction of oxidative stress. nih.gov

Chemoproteomics is a particularly powerful technique for direct target identification. chemrxiv.orgdrugdiscoverychemistry.com This approach typically involves creating a chemical probe by modifying the compound of interest with a reactive group and a tag. The probe is then used to capture its interacting proteins from a cell lysate, which are subsequently identified by mass spectrometry. nih.gov This method can be applied to this compound to pull down its direct binding partners in a cellular context, thus revealing its primary targets and potential off-targets.

Furthermore, multi-omics analysis can be used to investigate the genetic and metabolic basis of coumarin biosynthesis and activity in natural systems. nih.gov By correlating genetic variations with metabolite profiles in populations, it is possible to identify genes and pathways associated with specific coumarin compounds. nih.gov While this is more related to the natural production of coumarins, the identified pathways and regulatory elements could provide clues about the compound's interactions in other biological systems.

The future of target discovery for this compound lies in these integrative approaches. By combining data from multiple omics layers, researchers can build comprehensive network models of the compound's effects, leading to a deeper understanding of its mechanism of action and the identification of novel therapeutic targets. nih.govnih.gov

Table 3: Multi-Omics Approaches for Target Discovery

| Omics Technology | Application in Drug Discovery | Potential for this compound |

| Metabolomics | Identifies changes in the profile of small-molecule metabolites in response to a compound. nih.gov | To reveal metabolic pathways affected by the compound. |

| Proteomics | Analyzes changes in the abundance and post-translational modifications of proteins. nih.gov | To identify proteins whose expression or state is altered by the compound. |

| Chemoproteomics | Uses chemical probes to directly identify protein targets of a small molecule. drugdiscoverychemistry.comnih.gov | To directly identify the binding partners and molecular targets of the compound. |

| Integrated Multi-Omics | Combines data from different omics platforms for a holistic view of a compound's effects. nih.govnih.gov | To construct a comprehensive network of the compound's interactions and identify key regulatory nodes as potential targets. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure of N-(2-Oxo-2H-1-benzopyran-7-yl)acetamide?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation. NMR provides detailed information on hydrogen and carbon environments, while HPLC ensures purity (>95%) by resolving impurities. For example, ¹H NMR can identify the acetamide proton (δ ~2.1 ppm) and aromatic protons from the benzopyran moiety (δ ~6.8–7.5 ppm) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer: Multi-step synthesis typically involves:

- Step 1: Formation of the benzopyran core via cyclization of substituted salicylaldehyde derivatives under acidic conditions.

- Step 2: Acetylation at the 7-position using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).

Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C), and reaction time (6–12 hours) .

Q. How can researchers differentiate this compound from structurally similar derivatives?

- Methodological Answer: Key distinguishing features include:

- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₁₁H₉NO₃ (exact mass 203.06).

- Infrared (IR) Spectroscopy: Absorption bands for the carbonyl group (~1700 cm⁻¹ for the lactone and ~1650 cm⁻¹ for the acetamide).

Comparative analysis with derivatives (e.g., methyl-substituted analogs) can resolve ambiguities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer: Discrepancies often arise from solvent effects or tautomeric equilibria. Strategies include:

- Solvent Standardization: Use deuterated DMSO or CDCl₃ for consistent NMR conditions.

- Dynamic NMR (DNMR): Monitor temperature-dependent shifts to identify tautomers (e.g., lactone ring-opening).

Cross-validation with X-ray crystallography or computational chemistry (DFT) is recommended .

Q. What experimental design optimizes the yield of this compound in large-scale synthesis?

- Methodological Answer: A fractional factorial design can optimize parameters:

- Variables: Solvent polarity (THF vs. acetonitrile), catalyst (e.g., p-toluenesulfonic acid), and stoichiometry.

- Response Surface Methodology (RSM): Maximizes yield (>80%) by balancing reaction time and temperature.

Pilot studies should prioritize scalability and solvent recovery .

Q. How does the electronic environment of the benzopyran ring influence the reactivity of this compound?

- Methodological Answer: Electron-withdrawing groups (e.g., nitro at the 6-position) decrease acetamide nucleophilicity, while electron-donating groups (e.g., methoxy at the 5-position) enhance reactivity in electrophilic substitutions. Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

Q. What strategies mitigate degradation of this compound under physiological conditions?

- Methodological Answer: Stability studies in simulated biological fluids (e.g., PBS at pH 7.4) reveal hydrolysis of the lactone ring. Mitigation approaches include:

- Prodrug Design: Mask the lactone with ester-protecting groups.

- Formulation: Use cyclodextrin-based encapsulation to enhance shelf life.

Accelerated stability testing (40°C/75% RH) validates these strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.